Val-Glu

説明

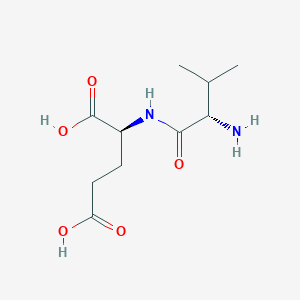

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)8(11)9(15)12-6(10(16)17)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJONISHZRADBH-XPUUQOCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3062-07-5 | |

| Record name | Valylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Val-Glu dipeptide structure and chemical properties

An In-depth Technical Guide to the Val-Glu Dipeptide

Executive Summary

This document provides a comprehensive technical overview of the dipeptide L-Valyl-L-Glutamic acid (this compound). It details its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization techniques. This compound is a dipeptide composed of L-valine and L-glutamic acid, identified as a metabolite in various organisms.[1][2] This guide consolidates key quantitative data into structured tables and presents complex workflows and relationships as specified diagrams for researchers, scientists, and professionals in drug development.

Introduction

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. They are significant molecules in biochemistry and pharmacology, acting as signaling molecules, metabolic intermediates, and structural components of larger proteins.[3] L-Valyl-L-Glutamic acid (this compound), the focus of this guide, is formed from the non-polar amino acid L-valine and the acidic amino acid L-glutamic acid.[2] Its structure confers a unique combination of hydrophobic and acidic properties, making it an interesting subject for metabolic studies and as a potential building block in peptide-based therapeutics. This document serves as a core technical resource, outlining its fundamental characteristics.

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its specific arrangement of atoms and the covalent bonds between them. The structure consists of a valine residue at the N-terminus and a glutamic acid residue at the C-terminus.

2D Chemical Structure

The two-dimensional structure of L-Valyl-L-Glutamic acid illustrates the connectivity of the atoms, the peptide bond, and the distinct side chains of valine (an isopropyl group) and glutamic acid (a carboxymethyl group).

Chemical Identifiers

A compound is tracked across various databases and literature using a set of standard identifiers.

| Identifier Type | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |

| CAS Number | 3062-07-5 | [1] |

| PubChem CID | 7009623 | [1] |

| ChEBI ID | CHEBI:75011 | [2] |

| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--O)C(=O)O)N | [1] |

| InChIKey | UPJONISHZRADBH-XPUUQOCRSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in biological and chemical systems, including its solubility, charge, and potential for molecular interactions.

Summary of Properties

The following table summarizes key computed and experimental properties for this compound.

| Property | Value | Reference |

| Molecular Weight | 246.26 g/mol | [1][2] |

| Monoisotopic Mass | 246.12157168 Da | [1][2] |

| Isoelectric Point (pI) | ~3.25 (Calculated) | [4][5] |

| XLogP3 | -3.9 | [1] |

| LogP (Experimental) | -3.09 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Topological Polar Surface Area | 130 Ų | [1] |

| Physical Description | Solid | [1] |

Solubility Profile

The solubility of a peptide is determined by its amino acid composition.[6] this compound contains:

-

One acidic residue (Glutamic Acid): The two carboxyl groups (one on the side chain, one at the C-terminus) make the peptide acidic.[4]

-

One hydrophobic residue (Valine): The non-polar side chain reduces water solubility.[4]

The overall net charge of the peptide is negative at neutral pH, classifying it as an acidic peptide.[6] Therefore, its solubility in aqueous solutions is expected to be poor at its isoelectric point (pI ≈ 3.25) but will increase significantly at a neutral or slightly basic pH (e.g., pH 7-8). For experimental use, dissolving the peptide in a small amount of a basic buffer like 0.1M ammonium (B1175870) bicarbonate and then diluting with water is recommended.[6] Strong organic solvents may be required if aggregation occurs due to hydrophobic interactions.[7]

Synthesis and Manufacturing

Peptide synthesis is a mature field, with solid-phase peptide synthesis (SPPS) being the most common method for producing peptides of defined sequence like this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. Excess reagents and byproducts are removed by simple washing, making the process efficient and automatable.[8]

Protocol Steps:

-

Resin Preparation: The C-terminal amino acid, Fmoc-L-Glu(OtBu)-OH, is attached to a solid support resin. The glutamic acid side chain is protected with a tert-butyl (OtBu) group.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically piperidine, to expose a free amine.

-

Coupling: The next amino acid, Fmoc-L-Val-OH, is activated and coupled to the free amine, forming the peptide bond.

-

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[9]

-

Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry and NMR.

Analytical Characterization

Confirming the identity, purity, and structure of a synthesized or isolated dipeptide is critical. Mass spectrometry and NMR spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a low concentration (e.g., 1-10 µM).

-

Ionization: The sample is introduced into an electrospray ionization source, where it is nebulized and ionized, typically forming protonated molecular ions [M+H]⁺. For this compound, this would be observed at m/z ≈ 247.1288.

-

MS1 Scan: A full scan (MS1) is performed to detect the parent ion and confirm the correct mass.

-

Fragmentation (MS2): The parent ion is isolated and fragmented (e.g., via collision-induced dissociation). This breaks the peptide bond, generating characteristic b- and y-ions.

-

b-ion (N-terminal fragment): The b₁ ion would correspond to the Val residue.

-

y-ion (C-terminal fragment): The y₁ ion would correspond to the Glu residue.

-

-

Detection and Analysis: The fragment ions are detected, and the resulting spectrum is analyzed to confirm the amino acid sequence.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and chemical environment of the dipeptide in solution.

Methodology: 1D and 2D NMR in Solution

-

Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as D₂O, to a concentration of approximately 25 mM.[12]

-

Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 500-700 MHz).[13]

-

¹H NMR (1D): Provides information on the number and type of protons. Chemical shifts of the α-protons, β-protons, and side-chain protons for both valine and glutamic acid residues can be identified.[14]

-

¹³C NMR (1D): Detects the carbon backbone and side chains. The carbonyl carbons of the peptide bond and carboxyl groups are particularly informative.[12][15]

-

2D Experiments (e.g., COSY, HSQC): These experiments establish connectivity between atoms. A COSY spectrum shows correlations between coupled protons (e.g., between the α-H and β-H of a residue), while an HSQC spectrum correlates protons with their directly attached carbons. These are essential for unambiguous assignment of all signals.[16]

-

-

Spectral Analysis: The resulting spectra are processed and analyzed to confirm the precise covalent structure and stereochemistry of the dipeptide.

Biological Context and Potential Applications

Known Biological Roles

This compound is primarily classified as a metabolite.[1][2] It has been reported in organisms such as the soybean (Glycine max) and the bacterium Aeromonas veronii.[1] As a dipeptide, it is a product of protein digestion and cellular protein turnover. Dipeptides can be absorbed by intestinal cells via specific transporters and play roles in nutrition and cellular metabolism.[3]

Potential Signaling Pathway Involvement

While specific signaling pathways directly initiated by this compound are not well-documented, many small peptides act as signaling molecules. For instance, peptides can modulate enzyme activity or act as ligands for G-protein coupled receptors (GPCRs). Given its constituent amino acids, this compound could potentially interact with pathways related to glutamate (B1630785) signaling or branched-chain amino acid metabolism. Further research is required to elucidate any specific biological activities.[17][18]

The diagram below illustrates a hypothetical relationship where this compound, as a product of protein catabolism, could influence cellular metabolic pathways.

Conclusion

The L-Valyl-L-Glutamic acid dipeptide is a well-defined chemical entity with a unique combination of hydrophobic and acidic properties. Its structure and physicochemical characteristics are readily available from public databases and can be confirmed using standard analytical techniques like mass spectrometry and NMR spectroscopy. While its primary known role is that of a metabolite, its potential for more specific biological activities remains an area for future investigation. This guide provides the foundational technical information necessary for researchers to synthesize, characterize, and explore the potential applications of this compound in various scientific and therapeutic contexts.

References

- 1. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:75011) [ebi.ac.uk]

- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ck12.org [ck12.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptide Masses [prospector.ucsf.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NMR studies of the aggregation of glucagon-like peptide-1: formation of a symmetric helical dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Valyl-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-glutamic acid (Val-Glu), a dipeptide composed of the amino acids valine and glutamic acid, has emerged from relative obscurity to become a molecule of interest in the fields of food science and metabolomics. Initially characterized in the mid-1980s, its natural occurrence has since been identified in sources such as soybeans and certain bacteria. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological roles of valyl-glutamic acid, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Discovery and History

The formal scientific characterization of L-valyl-L-glutamic acid was notably established in a 1984 publication by Drake S. Eggleston. This seminal work detailed the conformation and crystal structure of the dipeptide, providing the first comprehensive physicochemical data on the molecule[1]. The study was part of a broader investigation into the conformational properties of peptides containing acidic residues, which are crucial for their roles in biological systems, such as in calcium-binding proteins[1].

While the 1984 study marked a key point in its characterization, the synthesis of simple dipeptides had been an area of active research for decades prior. The foundations of peptide synthesis were laid in the early 20th century, with significant advancements such as the introduction of the benzyloxycarbonyl (Cbz) protecting group by Bergmann and Zervas in 1932[2]. These early solution-phase methods, though often laborious, paved the way for the eventual synthesis of countless peptides, including valyl-glutamic acid.

The discovery of valyl-glutamic acid in natural sources came later. It has been identified as a metabolite in Glycine max (soybean) and the bacterium Aeromonas veronii[3]. In soybeans, a rich source of amino acids and peptides, this compound is one of many dipeptides formed during processes such as fermentation[4]. Its presence in Aeromonas veronii, a bacterium found in aquatic environments, suggests a role in the organism's metabolism[3][5].

Physicochemical Properties

The initial and most detailed quantitative data for L-valyl-L-glutamic acid comes from the crystallographic study by Eggleston (1984). Further physicochemical properties have been largely computed or extrapolated, with limited experimentally determined data for the dipeptide itself.

Table 1: Physicochemical and Crystallographic Data for L-Valyl-L-Glutamic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| CAS Number | 3062-07-5 | [6] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Cell Dimensions | a = 16.781 Å, b = 13.827 Å, c = 5.367 Å | [1] |

| Calculated Density | 1.313 g/cm³ | [1] |

| Measured Density | 1.30 g/cm³ | [1] |

| Conformation | Extended peptide backbone, trans peptide bond | [1] |

| Computed LogP | -3.9 | [6] |

| Experimental LogP | -3.09 (Extrapolated) | [6] |

Synthesis and Experimental Protocols

The synthesis of valyl-glutamic acid can be achieved through classical solution-phase or modern solid-phase peptide synthesis (SPPS) methods. Both approaches rely on the use of protecting groups to prevent unwanted side reactions.

General Principles of Synthesis

The formation of the peptide bond between valine and glutamic acid requires the activation of the carboxyl group of one amino acid and the protection of the amino group of the other. The side chain of glutamic acid, with its additional carboxylic acid, also needs to be protected to ensure the formation of the correct α-peptide bond.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.library.unt.edu [digital.library.unt.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the metabolic potential of Aeromonas to utilise the carbohydrate polymer chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of Valyl-Glutamic Acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and potential biological functions of the dipeptide Valyl-Glutamic acid (Val-Glu) and its isomer, γ-Glutamyl-Valine (γ-Glu-Val). While the presence of this compound has been identified in organisms such as the soybean (Glycine max) and the bacterium Aeromonas veronii, quantitative data on its abundance remains limited. In contrast, recent research has shed light on the quantitative levels and significant biological activities of γ-Glu-Val, particularly its role in metabolic regulation and inflammatory responses through the activation of the Calcium-Sensing Receptor (CaSR). This document details the biosynthetic pathways of related γ-glutamyl peptides, outlines experimental protocols for dipeptide quantification, and presents current knowledge on their signaling mechanisms. All quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this emerging area.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities beyond their basic nutritional role as products of protein digestion. Valyl-Glutamic acid (this compound), a dipeptide composed of L-valine and L-glutamic acid, has been reported in the plant kingdom, specifically in Glycine max, and in the bacterium Aeromonas veronii[1]. While its precise physiological roles are still under investigation, the functions of its constituent amino acids—valine as a branched-chain amino acid (BCAA) and glutamic acid as a key neurotransmitter and metabolic intermediate—suggest that this compound may possess significant biological activities.

Of particular interest is the isomeric form, γ-Glutamyl-Valine (γ-Glu-Val), where the glutamyl residue is linked via its gamma-carboxyl group. This form has been the subject of more extensive research, demonstrating notable anti-diabetic and anti-inflammatory properties[1][2]. This guide will explore the natural occurrence of both isomers, with a focus on the better-characterized γ-Glu-Val, to provide a foundational understanding for researchers and drug development professionals.

Natural Occurrence and Quantitative Data

The presence of this compound has been documented in Glycine max and Aeromonas veronii[1]. However, to date, there is a scarcity of published quantitative data regarding the specific concentrations of this compound in various organisms and tissues.

In contrast, a recent study on the anti-diabetic effects of γ-Glu-Val in db/db mice reported a specific blood concentration after administration. This provides a valuable data point for understanding the pharmacokinetics of this related dipeptide.

Table 1: Quantitative Data for γ-Glutamyl-Valine in a Murine Model

| Dipeptide | Organism/Model | Tissue/Fluid | Concentration | Reference |

| γ-Glutamyl-Valine | db/db Mice | Blood | 2.07 ± 0.56 μM | [1] |

Biosynthesis of this compound and Related Dipeptides

The precise biosynthetic pathway for α-Val-Glu has not been fully elucidated. However, the biosynthesis of the related tripeptide γ-Glu-Val-Gly in Saccharomyces cerevisiae provides a well-documented model that involves the formation of γ-Glu-Val as an intermediate. This suggests potential enzymatic pathways for the synthesis of this compound and its isomer.

Two primary pathways for the formation of γ-glutamyl peptides have been identified[3][4]:

-

De novo synthesis by Glutamate-Cysteine Ligase (GCL): GCL, an enzyme typically involved in the first step of glutathione (B108866) biosynthesis, can utilize valine as a substrate instead of cysteine to produce γ-Glu-Val[3][4].

-

Transpeptidation by γ-Glutamyltransferase (GGT): GGT can catalyze the transfer of the γ-glutamyl moiety from a donor molecule, such as glutathione (GSH), to an acceptor amino acid like valine, resulting in the formation of γ-Glu-Val[3][4].

The subsequent formation of a standard peptide bond between the α-carboxyl group of valine and another amino acid could theoretically occur, but direct synthesis of α-Val-Glu is less understood.

Biological Functions and Signaling Pathways

While the direct biological functions of α-Val-Glu are yet to be extensively studied, research on γ-Glu-Val has revealed significant bioactivity, particularly in the context of metabolic diseases and inflammation.

Anti-Diabetic and Metabolic Regulatory Effects

A study in diabetic obese mice demonstrated that oral administration of γ-Glu-Val led to:

-

Lowered blood glucose levels[1].

-

Reduced food intake[1].

-

Increased hepatic AMP-activated protein kinase (p-AMPKα) abundance, a key regulator of glucose and lipid metabolism[1].

These findings suggest that γ-Glu-Val plays a role in improving the diabetic condition by modulating metabolic pathways[1].

Anti-Inflammatory Effects and the Calcium-Sensing Receptor (CaSR)

γ-Glu-Val has been shown to possess anti-inflammatory properties. In a model of TNF-α-induced vascular inflammation in endothelial cells, γ-Glu-Val exhibited anti-inflammatory effects that were mediated by the Calcium-Sensing Receptor (CaSR)[2]. The CaSR is a G-protein coupled receptor that is ubiquitously expressed in various tissues and is known to be activated by a range of molecules, including certain amino acids and peptides[2]. γ-Glu-Val is thought to act as an allosteric modulator of the CaSR, influencing downstream signaling cascades involved in inflammation[2].

Experimental Protocols

The detection and quantification of small, polar dipeptides like this compound in complex biological matrices typically require sensitive and specific analytical techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose.

General Workflow for this compound Quantification

A general workflow for the quantification of this compound in a biological sample would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodological Considerations for UPLC-MS/MS

Sample Preparation:

-

Homogenization: Tissues should be homogenized in a suitable buffer.

-

Protein Precipitation: To remove larger proteins that can interfere with the analysis, a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is typically added to the sample, followed by vortexing and incubation at low temperatures.

-

Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins. The supernatant containing the dipeptides is collected.

-

Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge may be suitable for polar dipeptides.

-

Derivatization: To improve chromatographic retention and ionization efficiency, derivatization of the amine groups of the dipeptide can be performed. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, AccQ-Tag™).

UPLC Conditions (Illustrative):

-

Column: A column suitable for polar analytes, such as a HILIC column or a reversed-phase C18 column if derivatization is used.

-

Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to aid ionization.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for peptides.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion.

-

Precursor Ion (Q1): m/z for this compound (C10H18N2O5) is 247.13.

-

Fragment Ion (Q3): A characteristic fragment ion would be determined by infusion of a this compound standard.

-

-

Collision Energy and other parameters: These would be optimized for the specific instrument and analyte to achieve the best sensitivity.

Quantification:

-

A calibration curve is generated using a series of known concentrations of a this compound analytical standard.

-

An internal standard (e.g., a stable isotope-labeled version of this compound) should be used to correct for matrix effects and variations in sample preparation and instrument response.

Conclusion and Future Directions

The dipeptide this compound and its isomer γ-Glu-Val are naturally occurring molecules with demonstrated and potential biological significance. While the presence of this compound is confirmed in both plant and bacterial species, a significant gap exists in the quantitative understanding of its distribution and abundance. In contrast, research on γ-Glu-Val is beginning to uncover its important roles in metabolic regulation and inflammation, mediated through the Calcium-Sensing Receptor.

For researchers and drug development professionals, this presents several key opportunities:

-

Development of robust quantitative assays: The establishment of validated UPLC-MS/MS methods for the specific and sensitive quantification of this compound and its isomers in various biological matrices is crucial.

-

Exploration of biological activities: Further investigation into the physiological and pharmacological effects of both α-Val-Glu and γ-Glu-Val is warranted, particularly in the context of metabolic and inflammatory diseases.

-

Elucidation of biosynthetic and metabolic pathways: A deeper understanding of the enzymes and regulatory mechanisms involved in the synthesis and degradation of these dipeptides will provide insights into their endogenous roles.

The information and protocols presented in this guide serve as a foundation for advancing our knowledge of this compound and related dipeptides, with the ultimate goal of harnessing their therapeutic potential.

References

- 1. γ-Glutamyl Valine, Found in Dry Edible Beans, Is Anti-diabetic in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary γ-Glutamyl Valine Ameliorates TNF-α-Induced Vascular Inflammation via Endothelial Calcium-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

Acknowledgment of Research Gap: The Val-Glu Dipeptide

Following a comprehensive review of publicly available scientific literature, it is important to address the central topic of a specific "Val-Glu mechanism of action in cellular pathways." Current research has not established a distinct, well-characterized signaling pathway directly initiated or modulated by the dipeptide this compound (Valyl-Glutamic acid). This dipeptide is not recognized as a primary signaling molecule in the way that hormones, neurotransmitters, or other specific ligands are.

The scientific focus on this compound has primarily been in the context of its presence in dietary proteins and its potential emergence during digestion and food processing. While some studies have explored the broader biological activities of various dipeptides, a specific, detailed mechanism of action for this compound at the cellular level remains an area with limited investigation.

Consequently, the creation of an in-depth technical guide complete with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for a core mechanism of action is not feasible at this time due to the absence of foundational research on a specific pathway. The following sections provide a summary of the general state of knowledge and related concepts.

General Biological Context of Dipeptides

Dipeptides are primarily known for their roles in nutrition and metabolism. They are products of protein digestion and can be absorbed by intestinal cells, often more efficiently than free amino acids, through transporters like PepT1. Once absorbed, they are typically hydrolyzed into their constituent amino acids, which then enter the body's amino acid pool.

Some dipeptides have been investigated for specific biological activities, including:

-

Antioxidant Properties: Certain amino acid combinations in dipeptides can confer antioxidant activity.

-

ACE Inhibition: Some dipeptides have been shown to inhibit the angiotensin-converting enzyme (ACE), which is relevant to blood pressure regulation.

-

Taste Perception: Dipeptides can contribute to the taste profiles of foods, such as umami or bitterness.

However, these are general activities of various dipeptides, and a specific, detailed cellular signaling cascade for this compound has not been elucidated.

Hypothetical Investigative Workflow

Should a researcher wish to investigate the potential cellular effects of this compound, a general experimental workflow could be proposed. This workflow would aim to first identify any biological response to this compound and then to systematically dissect the underlying molecular mechanism.

Conclusion for a Scientific Audience

For researchers, scientists, and drug development professionals, the key takeaway is that the field currently lacks a defined mechanism of action for the this compound dipeptide in cellular signaling. The absence of this foundational knowledge means that any investigation into its effects would need to begin at a preliminary, exploratory stage. The workflow outlined above represents a standard, logical progression for such an investigation, starting from broad phenotypic screening and moving towards the identification and validation of a specific molecular mechanism. Future research would be required to first establish a consistent and reproducible biological effect of this compound before a detailed signaling pathway can be elucidated. At present, there is no established pathway to diagram or for which to provide detailed experimental protocols and quantitative data.

The Elusive Role of Valyl-Glutamate (Val-Glu) as a Human Metabolite: A Review of Current Evidence

Researchers, scientists, and drug development professionals are continually seeking to understand the complex web of metabolites that influence human health and disease. While individual amino acids and numerous dipeptides have been extensively studied, the specific dipeptide Valyl-Glutamate (Val-Glu) does not appear to be a recognized or well-characterized metabolite in human systems based on a comprehensive review of current scientific literature.

This technical guide addresses the current state of knowledge regarding this compound, highlighting the absence of significant research on its specific role as a metabolite in humans. Instead, this document will focus on the known functions of its constituent amino acids, L-valine and L-glutamic acid, and the broader context of dipeptide metabolism. This approach is intended to provide a foundational understanding for researchers investigating novel metabolic pathways.

The Constituent Amino Acids: Building Blocks with Diverse Functions

While this compound itself is not a focus of metabolic research, its components, L-valine and L-glutamic acid, are fundamental molecules in human physiology with well-defined roles.

L-Valine: An Essential Branched-Chain Amino Acid

L-valine is one of the three branched-chain amino acids (BCAAs), which are essential amino acids that must be obtained through diet.[1] Dietary sources rich in valine include meats, dairy products, soy, beans, and legumes.[1]

Metabolic Significance:

-

Protein Synthesis: As a fundamental component of proteins, valine is crucial for tissue growth and repair.[1]

-

Energy Production: During periods of intense physical activity, valine can be catabolized in muscle tissue to provide energy.[1]

-

Nitrogen Balance: It plays a role in maintaining proper nitrogen balance in the body.[1]

-

Central Nervous System: Valine is a precursor for the synthesis of other amino acids and is involved in the proper functioning of the central nervous system.[1]

The catabolism of L-valine involves its conversion to succinyl-CoA, which can then enter the citric acid cycle for energy production.[1]

L-Glutamic Acid: A Key Excitatory Neurotransmitter and Metabolic Hub

L-glutamic acid, often referred to as glutamate (B1630785) in its anionic form, is a non-essential amino acid that can be synthesized by the human body.[2]

Metabolic and Signaling Roles:

-

Neurotransmission: Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in learning, memory, and synaptic plasticity.[2][3][4]

-

Metabolic Intermediate: It is a key molecule in cellular metabolism, linking amino acid and carbohydrate metabolism through the citric acid cycle.[2]

-

Precursor for GABA: Glutamate is the precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[2]

-

Nitrogen Metabolism: It participates in transamination reactions, facilitating the synthesis of other non-essential amino acids.[2]

Glutamate's functions are mediated by a variety of ionotropic and metabotropic receptors found throughout the central nervous system.[3]

Dipeptide Metabolism: A General Overview

Dipeptides are molecules consisting of two amino acids linked by a peptide bond. They are intermediates in protein digestion and can also be synthesized for specific biological functions.

Absorption and Transport:

-

Glutamine-containing dipeptides, such as glycyl-L-glutamine and L-alanyl-L-glutamine, are used in parenteral nutrition solutions.[5]

-

Studies have shown that dipeptides can be absorbed intact in the human intestine via peptide transporters, in addition to being hydrolyzed into their constituent amino acids.[6]

Emerging Roles of Dipeptide Metabolites:

Recent research has begun to uncover specific signaling roles for dipeptides. For instance, a 2024 study in mice identified the dipeptide glutamyl-glutamate (Glu-Glu) as a metabolite that mediates interactions between the gut microbiome and the host to enhance spermatogenesis.[7][8] This finding underscores the potential for dipeptides to act as important biological signaling molecules, although similar research on this compound is currently absent.

The Case of Valine and Glutamic Acid in Sickle Cell Anemia

It is crucial to distinguish the concept of a this compound dipeptide from the genetic mutation that causes sickle cell disease. In this condition, a single nucleotide polymorphism in the β-globin gene results in the substitution of glutamic acid with valine at the sixth position of the hemoglobin protein (β6Glu→Val).[9][10] This substitution of a hydrophilic amino acid (glutamic acid) with a hydrophobic one (valine) leads to the polymerization of hemoglobin under low-oxygen conditions, causing the characteristic sickling of red blood cells.[9][10] This is a well-understood protein mutation and does not involve the metabolic processing of a this compound dipeptide.

Methodologies for Amino Acid and Dipeptide Analysis

While there are no specific experimental protocols for the detection of this compound as a human metabolite due to the lack of established research, the following methods are standard for the analysis of amino acids and other dipeptides.

Quantitative Analysis:

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying amino acids and dipeptides.[11]

-

Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS or GC-MS), MS provides high sensitivity and specificity for the identification and quantification of small molecules from biological samples.[12]

Experimental Workflows:

Below is a generalized workflow for the discovery and validation of a novel dipeptide metabolite.

Signaling Pathways of Constituent Amino Acids

While no signaling pathways are known for this compound, the pathways involving glutamate are well-documented.

Conclusion

References

- 1. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 5. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptide metabolite, glutamyl-glutamate mediates microbe-host interaction to boost spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The interaction of valine and glucose and the influence on the spectrin-actin complex in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The amino acid substitution of Val for Glu in Hemoglobin S (sickl... | Study Prep in Pearson+ [pearson.com]

- 11. High L-Valine Concentrations Associate with Increased Oxidative Stress and Newly-Diagnosed Type 2 Diabetes Mellitus: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Qualitative and quantitative analysis of glycated proteins in human plasma by glucose isotopic labeling with ¹³C6-reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Val-Glu with Proteins and Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Val-Glu (Valyl-Glutamic acid), composed of valine and glutamic acid, is emerging as a molecule of interest in the fields of sensory science and potentially therapeutics. While research is ongoing, current evidence points towards its significant interaction with specific G-protein coupled receptors, influencing taste perception. Furthermore, its potential as a bioactive peptide that can be absorbed and exert systemic effects warrants investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with proteins and enzymes, detailing experimental protocols and summarizing key quantitative findings.

This compound Interaction with Taste Receptors

The most well-documented interaction of a this compound-related peptide is with receptors involved in taste perception, specifically the umami and "kokumi" sensations.

The Umami and Kokumi Connection

Recent studies have highlighted the role of γ-Glu-Val in modulating taste. It has been shown to interact with the taste receptor type 1 member 3 (T1R3) and has a high binding affinity for monosodium glutamate (B1630785) (MSG), thereby enhancing the umami taste[1]. This suggests a synergistic effect where γ-Glu-Val potentiates the action of other taste compounds.

Beyond umami enhancement, γ-glutamyl peptides, including γ-Glu-Val, are recognized as "kokumi" substances. Kokumi is a Japanese term for a sensation of richness, body, and complexity in food that is distinct from the five basic tastes. This sensation is primarily mediated by the Calcium-Sensing Receptor (CaSR)[2][3][4][5][6]. γ-Glu-Val has been identified as a potent positive allosteric modulator of the CaSR[3][7].

Molecular Interactions with Taste Receptors

Molecular modeling and docking studies have provided insights into the binding of γ-Glu-Val to taste receptors. In the context of the umami taste receptor T1R1/T1R3, γ-Glu-Val is proposed to interact with key amino acid residues, including Phe-274, Ser-275, Ser-300, Trp-303, Ala-147, and Ala-170 of the T1R1 subunit, through hydrogen and hydrophobic bonds in the presence of MSG[8]. This interaction is believed to activate the umami receptor, leading to the enhanced taste perception.

For the CaSR, γ-glutamyl peptides are known to bind to the Venus flytrap domain (VFT) of the receptor[3][9]. The structural requirements for potent CaSR activity by γ-glutamyl peptides include an N-terminal γ-L-glutamyl residue and a moderately sized, aliphatic, neutral amino acid at the second position, such as valine[2].

Signaling Pathway

The activation of both the T1R1/T1R3 umami receptor and the CaSR by their respective ligands initiates a G-protein coupled signaling cascade. This ultimately leads to an increase in intracellular calcium concentrations, which in turn activates downstream signaling pathways, culminating in the transmission of taste signals to the brain.

Intestinal Transport of this compound Containing Peptides

For a dipeptide to exert a systemic effect, it must be absorbed in the gastrointestinal tract. While direct studies on this compound are limited, research on the transport of a similar tripeptide, this compound-Pro, across Caco-2 cell monolayers, a model of the human intestinal epithelium, provides valuable insights.

This study indicated that the transport of this compound-Pro was not mediated by the peptide transporter 1 (PepT1) and did not involve endocytosis. Instead, the primary mechanism of transport was suggested to be paracellular, meaning it passes through the tight junctions between intestinal cells[10]. The transport was also found to be energy-dependent[10].

Interaction of this compound with Enzymes

Currently, there is a lack of specific data on the direct interaction of the this compound dipeptide with enzymes, either as a substrate or an inhibitor. While many peptides are known to inhibit enzymes like Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV), no studies have specifically reported these activities for this compound.

However, peptides containing the this compound sequence have been identified as ACE inhibitors. For instance, the pentapeptide this compound-Leu-Tyr-Pro showed an IC50 value of 5.22 μM for ACE inhibition[11]. Another study identified a novel ACE inhibitory peptide, this compound-Arg-Gly-Arg-Arg-lle-Thr-Ser-Val, from walnut meal hydrolysates[12]. These findings suggest that the this compound motif may contribute to the binding and inhibition of ACE, but further research on the dipeptide alone is needed.

Quantitative Data

Direct quantitative data for the binding affinity of this compound to its target proteins is scarce. However, data from related compounds and contexts can provide valuable estimations.

| Compound/Peptide | Target Protein/Enzyme | Parameter | Value | Reference |

| γ-Glu-Val-Gly | Calcium-Sensing Receptor (CaSR) | Minimal concentration to activate | 0.1 µM | [2] |

| γ-Glu-Ala | Calcium-Sensing Receptor (CaSR) | IC50 for PTH secretion inhibition | ~30 µM | [3] |

| S-methylglutathione | Calcium-Sensing Receptor (CaSR) | IC50 for PTH secretion inhibition | 4.8 ± 0.3 µM | [3] |

| This compound-Leu-Tyr-Pro | Angiotensin-Converting Enzyme (ACE) | IC50 | 5.22 µM | [11] |

| This compound-Pro | Caco-2 cell monolayer | Apparent Permeability (Papp) | 5.05 ± 0.74 × 10⁻⁶ cm/s | [10] |

Experimental Protocols

Heterologous Expression and Functional Assay of Taste Receptors

Objective: To express taste receptors (e.g., T1R1/T1R3 or CaSR) in a heterologous cell system (e.g., HEK293T cells) and measure their activation by ligands like γ-Glu-Val.

Methodology:

-

Vector Construction: Clone the cDNA of the target taste receptor subunits into a mammalian expression vector.

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with the receptor expression vectors and a G-protein subunit (e.g., Gα15) to couple the receptor to downstream signaling.

-

Calcium Imaging Assay:

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of the test ligand (γ-Glu-Val), with and without co-agonists (e.g., MSG).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

-

Data Analysis: Plot the change in fluorescence against the ligand concentration to determine the EC50 value.

Caco-2 Cell Monolayer Transport Assay

Objective: To determine the intestinal permeability of this compound.

Methodology:

-

Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Experiment:

-

Wash the cell monolayers with Hanks' Balanced Salt Solution (HBSS).

-

Add the this compound solution to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

-

Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine if this compound inhibits the activity of a specific enzyme (e.g., ACE or DPP-IV).

Methodology:

-

Enzyme Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the rate of product formation over time using a spectrophotometer or fluorometer.

-

Data Analysis:

-

Calculate the initial reaction velocities at each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Perform kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).

-

Future Directions and Conclusion

The dipeptide this compound, particularly in its γ-glutamyl form, demonstrates clear interactions with taste receptors, modulating umami and kokumi sensations. While the molecular basis of these interactions is beginning to be understood through computational studies, a significant gap exists in the availability of direct, quantitative experimental data. Future research should focus on determining the precise binding affinities and kinetics of this compound with T1R3 and CaSR.

Furthermore, the potential for this compound to act as a bioactive peptide warrants deeper investigation. Elucidating its intestinal transport mechanism and its stability in the gastrointestinal tract are crucial steps. While no specific enzyme targets have been identified for the this compound dipeptide, the inhibitory activity of larger this compound-containing peptides against enzymes like ACE suggests that this is a promising area for future exploration.

For drug development professionals, the ability of this compound to modulate GPCRs and its potential for oral absorption make it an interesting lead compound or a starting point for the design of novel therapeutics, particularly in the areas of taste modulation and potentially cardiovascular health. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this simple yet intriguing dipeptide.

References

- 1. Umami-enhancing effect of typical kokumi-active γ-glutamyl peptides evaluated via sensory analysis and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 11. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Effects of Valine-Glutamate Containing Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases represent a significant and growing therapeutic challenge. The excitotoxic cascade, primarily mediated by glutamate (B1630785), and subsequent oxidative stress and apoptosis are central to neuronal damage in these conditions. This technical guide explores the neuroprotective potential of peptides incorporating a Valine-Glutamate (Val-Glu) motif, with a specific focus on the novel glucagon-like peptide-1 (GLP-1) analogue, (Val⁸)GLP-1-Glu-PAL. We consolidate preclinical data, detail experimental methodologies, and visualize the key signaling pathways implicated in its neuroprotective action. The evidence suggests that such peptides mitigate neuronal damage by modulating apoptotic pathways and reducing oxidative stress, offering a promising avenue for therapeutic development.

Introduction to Dipeptides and Neuroprotection

Short peptides have emerged as significant modulators of biological processes, including neurogenesis and neuronal survival.[1][2] Their mechanisms of action are diverse, often involving anti-inflammatory, anti-apoptotic, and anti-oxidative effects.[3] A key area of investigation is the mitigation of glutamate-induced excitotoxicity, a primary driver of neuronal death in ischemic events and neurodegenerative diseases.[4][5] Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of Ca²⁺, triggering downstream apoptotic and oxidative stress pathways.[5][6]

While research on the simple dipeptide this compound is limited, the incorporation of this motif into larger peptide structures has yielded promising results. This guide focuses on the robust neuroprotective effects observed with (Val⁸)GLP-1-Glu-PAL, a novel, protease-resistant GLP-1 analogue.[7][8] This peptide has demonstrated significant efficacy in preclinical in vitro and in vivo models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[7][8]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of (Val⁸)GLP-1-Glu-PAL have been quantified in models of Parkinson's disease, demonstrating its ability to preserve neuronal viability and function.

In Vitro Neuroprotection: Rotenone-Induced Toxicity Model

In primary cultured mouse neurons, the mitochondrial toxin rotenone (B1679576) is used to induce oxidative stress and apoptosis, mimicking pathological aspects of Parkinson's disease. (Val⁸)GLP-1-Glu-PAL demonstrated a dose-dependent protective effect against this insult.[7]

Table 1: Effect of (Val⁸)GLP-1-Glu-PAL on Neuronal Viability and Apoptotic Markers in Rotenone-Treated Primary Neurons

| Treatment Group | Concentration | Neuronal Viability (% of Control) | Procaspase-3 Expression (Relative Units) | Cleaved Caspase-3 Expression (Relative Units) | Bcl-2 Expression (Relative Units) |

| Control | - | 100% | 1.0 | 1.0 | 1.0 |

| Rotenone | 50 nM | 55% | 0.6 | 2.5 | 0.5 |

| Rotenone + (Val⁸)GLP-1-Glu-PAL | 10 nM | 70% | 0.8 | 1.8 | 0.7 |

| Rotenone + (Val⁸)GLP-1-Glu-PAL | 50 nM | 85% | 0.9 | 1.2 | 0.9 |

| (Val⁸)GLP-1-Glu-PAL alone | 50 nM | ~100% | 1.0 | 1.0 | 1.0 |

| Data synthesized from findings presented in the study on the neuroprotective role of (Val⁸)GLP-1-Glu-PAL in an in vitro model of Parkinson's disease.[7] |

In Vivo Neuroprotection: MPTP Mouse Model

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce Parkinsonism in animal models by destroying dopaminergic neurons in the substantia nigra. Treatment with (Val⁸)GLP-1-Glu-PAL showed significant protection against MPTP-induced deficits.[8]

Table 2: Effect of (Val⁸)GLP-1-Glu-PAL in the MPTP Mouse Model of Parkinson's Disease

| Measurement | Control Group | MPTP-Treated Group | MPTP + (Val⁸)GLP-1-Glu-PAL Group |

| Motor Performance (Rotarod, latency to fall) | Baseline | Significant Decrease | Prevention of Decrease |

| Tyrosine Hydroxylase Levels (Substantia Nigra) | Normal | Significant Reduction | Prevention of Reduction |

| Activated Caspase-3 Levels | Low | Significant Increase | Reduction |

| TUNEL Positive Cells (Apoptotic Cells) | Low | Significant Increase | Reduction |

| BAX Levels (Pro-apoptotic) | Low | Significant Increase | Reduction |

| Bcl-2 Levels (Anti-apoptotic) | High | Significant Decrease | Increase |

| Data synthesized from findings presented in the study on the neuroprotective effects of (Val⁸)GLP-1-Glu-PAL in the MPTP Parkinson's disease mouse model.[8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Model: Rotenone-Induced Apoptosis in Primary Neurons

-

Cell Culture: Primary cortical neurons are harvested from mouse embryos (E15-E18). The cortical tissue is dissected, dissociated using trypsin, and plated onto poly-L-lysine coated culture plates. Cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine.

-

Neurotoxicity Induction: After 7-10 days in culture, neurons are pre-treated with varying concentrations of (Val⁸)GLP-1-Glu-PAL for a specified period (e.g., 24 hours). Subsequently, rotenone (e.g., 50 nM) is added to the culture medium for 24 hours to induce mitochondrial stress and apoptosis.[7]

-

Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is quantified by measuring the absorbance at 570 nm.

-

Western Blot Analysis: To quantify protein expression, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against procaspase-3, cleaved caspase-3, Bcl-2, and BAX. A loading control like β-actin is used for normalization.[7]

In Vivo Model: MPTP-Induced Parkinsonism

-

Animal Model: Adult male C57BL/6 mice are used.

-

Drug Administration: MPTP is administered intraperitoneally (i.p.) at a dose of 30 mg/kg. (Val⁸)GLP-1-Glu-PAL is co-administered (i.p.) at a dose of 25 nmol/kg. The injections are given once daily for a period of 8 days.[8]

-

Behavioral Testing: Motor coordination and balance are assessed using a Rotarod apparatus. The latency to fall from the rotating rod is recorded. Locomotor activity can be assessed in an open field test.[8]

-

Immunohistochemistry: After the treatment period, mice are euthanized, and brains are perfused and sectioned. Immunohistochemical staining is performed on brain slices (specifically the substantia nigra and striatum) using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Apoptosis Assays: Apoptosis in the brain tissue is quantified by measuring levels of activated caspase-3, BAX, and Bcl-2 via Western blot or immunohistochemistry. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is used to identify apoptotic cells with fragmented DNA.[8]

Signaling Pathways and Visualizations

The neuroprotective effects of (Val⁸)GLP-1-Glu-PAL are primarily attributed to the modulation of the intrinsic apoptotic pathway.

Experimental Workflow for In Vitro Neuroprotection Assay```dot

Caption: (Val⁸)GLP-1-Glu-PAL modulation of the apoptotic cascade.

Conclusion and Future Directions

The data strongly support the neuroprotective potential of the this compound containing peptide, (Val⁸)GLP-1-Glu-PAL. Its ability to preserve neuronal viability by inhibiting key markers of the apoptotic cascade in relevant preclinical models of Parkinson's disease is significant. [7][8]The dual action of downregulating pro-apoptotic factors like BAX and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2 highlights a targeted mechanism of action at the mitochondrial level.

Future research should aim to:

-

Elucidate the specific receptor interactions of (Val⁸)GLP-1-Glu-PAL in neuronal tissue.

-

Investigate its efficacy in other models of neurodegeneration, such as Alzheimer's disease and amyotrophic lateral sclerosis.

-

Explore the potential of smaller, more brain-penetrant dipeptides or peptidomimetics based on the this compound motif.

-

Conduct pharmacokinetic and pharmacodynamic studies to assess the translational potential of these compounds for clinical use.

By building on these foundational findings, the development of novel peptide-based therapeutics for neurodegenerative diseases may be significantly advanced.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of short peptides on neuronal differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective strategies in a model of chronic glutamate-mediated motor neuron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Neuroprotective role of (Val8)GLP-1-Glu-PAL in an in vitro model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of (Val8)GLP-1-Glu-PAL in the MPTP Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of γ-L-Glutamyl-L-valine: A Technical Guide for Drug Development Professionals

An In-depth Review of the Preclinical Evidence, Mechanism of Action, and Future Directions for a Promising Dipeptide

Abstract

The dipeptide L-Valyl-L-glutamic acid (Val-Glu) is a naturally occurring metabolite found in sources such as soybeans and certain bacteria.[1] While its direct therapeutic applications remain largely unexplored, its isomer, γ-L-Glutamyl-L-valine (γ-Glu-Val), has emerged as a compound of significant interest for its potential anti-inflammatory and anti-diabetic properties. This technical guide provides a comprehensive overview of the current preclinical data on γ-Glu-Val, detailing its mechanism of action through the activation of the Calcium-Sensing Receptor (CaSR). We present a summary of the quantitative data from key in vivo and in vitro studies, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and development of γ-Glu-Val as a potential therapeutic agent.

Introduction

Dipeptides, the simplest form of peptides, are gaining recognition for their diverse biological activities and therapeutic potential.[2][3] this compound, a dipeptide composed of L-valine and L-glutamic acid, is primarily known as a metabolite and a building block in peptide synthesis.[1][4] However, it is the isomeric form, γ-Glu-Val, that has garnered considerable attention in the scientific community. γ-Glu-Val is recognized as a "kokumi" substance, known for enhancing the flavor of food, and more importantly, for its potential health benefits.[5] Preclinical studies have demonstrated its capacity to modulate inflammatory responses and metabolic processes, suggesting its utility in the management of chronic conditions such as inflammatory bowel disease (IBD) and type 2 diabetes.[6][7][8]

This guide will focus on the therapeutic applications of γ-Glu-Val, summarizing the existing evidence and providing the necessary technical details to facilitate further investigation by researchers and drug development professionals.

Biochemical Properties and Synthesis

This compound is a dipeptide formed through a standard peptide bond between the α-carboxyl group of valine and the α-amino group of glutamic acid. In contrast, γ-Glu-Val features an isopeptide bond, where the γ-carboxyl group of glutamic acid is linked to the amino group of valine. This structural difference is critical to its biological activity.

An enzymatic method for the synthesis of γ-Glu-Val has been developed utilizing bacterial γ-glutamyltranspeptidase (GGT).[9][10][11] This method offers a high yield and specificity, making it a viable approach for producing the dipeptide for research and potential commercial purposes.

Therapeutic Applications of γ-Glu-Val

The therapeutic potential of γ-Glu-Val has been investigated in the context of its anti-inflammatory and anti-diabetic effects. The primary mechanism underlying these activities is the allosteric activation of the Calcium-Sensing Receptor (CaSR).[5][7][8][12]

Anti-Inflammatory Effects

In vitro and in vivo studies have demonstrated the potent anti-inflammatory properties of γ-Glu-Val. In intestinal epithelial cells, γ-Glu-Val has been shown to inhibit the production of pro-inflammatory cytokines induced by TNF-α.[5][8] Furthermore, in a mouse model of colitis, oral administration of γ-Glu-Val ameliorated disease symptoms, reduced histological damage, and suppressed the expression of key inflammatory mediators.[5][7][8]

Anti-Diabetic Effects

The anti-diabetic potential of γ-Glu-Val has been evaluated in a diabetic obese mouse model.[6] Oral supplementation with γ-Glu-Val resulted in improved glucose metabolism, as evidenced by reduced blood glucose levels. The study also revealed significant changes in gene expression in the jejunum and liver, affecting pathways related to fatty acid and lipid metabolism. A key finding was the increased abundance of hepatic AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on γ-Glu-Val.

Table 1: In Vivo Anti-Diabetic Effects of γ-Glu-Val in db/db Mice [6]

| Parameter | Control Group | γ-Glu-Val Group (500 mg/kg BW) | Percentage Change | p-value |

| Weight Gain | - | - | +45% | < 0.001 |

| Food Intake | - | - | -21% | < 0.0001 |

| Food Efficiency | - | - | +79% | < 0.0001 |

| Blood Glucose | - | - | -29% | < 0.01 |

| Hepatic p-AMPKα | - | - | +86% | < 0.05 |

| Liver Glycogen | - | - | -79% | < 0.0001 |

Table 2: In Vitro Anti-Inflammatory Effects of γ-Glu-Val on Human Aortic Endothelial Cells (HAoECs) [13]

| Parameter (TNF-α induced) | Control | γ-Glu-Val (1 mM) | Percentage Reduction | p-value |

| VCAM-1 Expression | - | - | 44.56% | < 0.05 |

| E-Selectin Expression | - | - | 57.41% | < 0.05 |

| IL-8 Production | - | - | 40% | < 0.05 |

| IL-6 Production | - | - | 51% | < 0.05 |

| MCP-1 Production (ng/mL) | 9.70 ± 0.52 | 6.6 ± 0.43 | 31.96% | < 0.05 |

Signaling Pathways

The biological effects of γ-Glu-Val are primarily mediated through the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. Upon allosteric activation by γ-Glu-Val, CaSR initiates downstream signaling cascades that modulate inflammatory and metabolic pathways.

Figure 1: Simplified signaling pathway of γ-Glu-Val via the Calcium-Sensing Receptor (CaSR).

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of γ-Glu-Val.

Enzymatic Synthesis of γ-Glu-Val

The synthesis of γ-Glu-Val can be achieved using bacterial γ-glutamyltranspeptidase (GGT).[9][10][11]

-

Reaction Components:

-

L-Glutamine (Gln) as the γ-glutamyl donor.

-

L-Valine (Val) as the γ-glutamyl acceptor.

-

Purified bacterial GGT.

-

Reaction buffer (e.g., Tris-HCl, pH 10).

-

-

Optimal Reaction Conditions:

-

Concentrations: 20 mM Gln, 300 mM Val, 0.04 U/mL GGT.

-

Temperature: 37°C.

-

Incubation Time: 3 hours.

-

-

Purification:

-

The product, γ-Glu-Val, can be purified using anion-exchange chromatography (e.g., Dowex 1x8 column).

-

-

Identification:

-

The structure of the purified γ-Glu-Val can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Figure 2: Workflow for the enzymatic synthesis of γ-Glu-Val.

In Vivo Murine Model of Colitis

The anti-inflammatory effects of γ-Glu-Val can be assessed in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice.[5][7][8]

-

Animal Model: C57BL/6 mice.

-

Induction of Colitis: Administration of DSS (e.g., 2.5% w/v) in drinking water for a specified period (e.g., 7 days).

-

Treatment: Oral gavage of γ-Glu-Val (e.g., 50 or 150 mg/kg body weight) daily.

-

Parameters Monitored:

-

Clinical signs: Body weight loss, stool consistency, rectal bleeding.

-

Gross pathology: Colon length.

-

Histology: Colon tissue sections stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and tissue damage.

-

Gene Expression Analysis: qPCR or RNA-seq of colon tissue to quantify the expression of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

-

In Vitro Endothelial Cell Inflammation Assay

The effect of γ-Glu-Val on endothelial inflammation can be studied using human aortic endothelial cells (HAoECs).[13]

-

Cell Culture: HAoECs are cultured under standard conditions.

-

Treatment:

-

Pre-treatment with γ-Glu-Val (e.g., 0.01, 0.1, 1 mM) for 2 hours.

-

Stimulation with a pro-inflammatory agent (e.g., TNF-α).

-

-

Endpoint Analysis:

-

Adhesion Molecule Expression: Quantification of VCAM-1 and E-selectin expression by methods such as flow cytometry or western blotting.

-

Cytokine and Chemokine Production: Measurement of secreted IL-6, IL-8, and MCP-1 in the cell culture supernatant using ELISA.

-

-

Mechanism of Action Studies:

-

Use of a CaSR-specific inhibitor (e.g., NPS-2143) to confirm the involvement of the receptor.

-

Investigation of downstream signaling molecules like β-arrestin2 using techniques such as siRNA-mediated knockdown.

-

Future Directions and Conclusion

The preclinical evidence for the therapeutic potential of γ-Glu-Val is compelling, particularly in the areas of inflammatory and metabolic diseases. Its ability to allosterically activate the Calcium-Sensing Receptor presents a novel mechanism for therapeutic intervention.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and safety profile of γ-Glu-Val in relevant animal models.

-

Optimization of Delivery: Investigating formulation strategies to enhance the oral bioavailability and targeted delivery of γ-Glu-Val.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to assess the efficacy and safety of γ-Glu-Val in human populations with conditions such as IBD and type 2 diabetes.

References

- 1. This compound | C10H18N2O5 | CID 7009623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Valylglutamic acid (HMDB0029126) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. γ-Glutamyl Valine, Found in Dry Edible Beans, Is Anti-diabetic in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. γ-Glutamyl cysteine and γ-glutamyl valine inhibit TNF-α signaling in intestinal epithelial cells and reduce inflammation in a mouse model of colitis via allosteric activation of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

The Val-Glu Dipeptide Motif: A Technical Guide to its Influence on Protein Folding, Stability, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sequence of amino acids in a polypeptide chain dictates its three-dimensional structure and, consequently, its function. The substitution of a single amino acid can have profound effects on protein folding, stability, and biological activity. This technical guide provides an in-depth analysis of the Val-Glu (Valine-Glutamic acid) dipeptide linkage and the impact of Valine to Glutamic acid mutations on protein biophysics and cellular signaling. By examining the fundamental physicochemical properties of these amino acids, we explore how the transition from a hydrophobic, branched-chain residue to a negatively charged residue can alter the delicate balance of forces that govern protein architecture. This guide summarizes quantitative thermodynamic data from mutagenesis studies, offers detailed experimental protocols for characterizing such changes, and visualizes the interplay of these residues within the context of cellular signaling pathways.

Introduction

Protein folding is a complex process driven by a multitude of interactions, including hydrophobic effects, hydrogen bonding, electrostatic interactions, and van der Waals forces. The hydrophobic core, primarily composed of nonpolar amino acid residues, is a major determinant of the stability of globular proteins.[1] Valine, a nonpolar, aliphatic amino acid, is frequently found buried within this core, where it contributes to the hydrophobic interactions that drive folding.[2] In contrast, glutamic acid is a negatively charged, hydrophilic amino acid that is typically located on the protein surface, where it can interact with the aqueous environment.[1]

The presence of a this compound dipeptide or the mutation of a valine to a glutamic acid introduces a significant physicochemical perturbation. Such a change can disrupt the hydrophobic core, introduce charge repulsion, or alter the conformational entropy of the polypeptide chain, leading to changes in protein stability, folding kinetics, and even inducing misfolding and aggregation. A classic, albeit reverse, example of the dramatic effects of such a substitution is sickle cell anemia, where a single glutamic acid to valine mutation in the β-globin chain leads to hemoglobin aggregation.[3] Understanding the impact of the this compound motif is therefore critical for protein engineering, drug design, and elucidating disease mechanisms.

Biochemical Properties and Impact on Protein Structure

The this compound dipeptide is formed from L-valine and L-glutamic acid residues.[4] The distinct properties of the valine and glutamic acid side chains are central to the dipeptide's influence on protein structure.

-

Valine (Val, V): Possesses a nonpolar, hydrophobic isopropyl side chain. It is a branched-chain amino acid that contributes to the hydrophobic core of proteins, promoting proper folding and stability.[2]

-

Glutamic Acid (Glu, E): Features a carboxylic acid side chain that is negatively charged at physiological pH. As a hydrophilic residue, it is typically found on the protein surface, where it can form salt bridges and hydrogen bonds.[1]

The substitution of a hydrophobic valine with a charged glutamic acid can have several significant consequences for protein folding and stability:

-

Disruption of the Hydrophobic Core: If the valine residue is located in the protein's interior, its replacement with a glutamic acid introduces a charged group into a nonpolar environment, which is energetically unfavorable and can destabilize the protein.

-